4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether

Structure-Activity Relationship Receptor Binding Molecular Docking

Choose 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 946727-44-2) for your medicinal chemistry program if you require a literature-validated aryloxyethylpiperidine scaffold with demonstrated 5-HT₁A and 5-HT₇ receptor subtype selectivity. Unlike structurally similar regioisomers, the 4-methoxy and 4-piperidinyl substitution pattern provides a unique 3D pharmacophore for sulfonylation, alkylation, or conjugation to affinity probes. Its XLogP3-AA of 2.5 and TPSA of 30.5 Ų support CNS penetration, making it ideal for fragment-based lead discovery and focused library synthesis targeting mood disorders.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 946727-44-2
Cat. No. B3172410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
CAS946727-44-2
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCCC2CCNCC2
InChIInChI=1S/C14H21NO2/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-5,12,15H,6-11H2,1H3
InChIKeyKTVFTLDKWJJHKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 946727-44-2): Properties and Comparator Identification


4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 946727-44-2), also known as 4-[2-(4-methoxyphenoxy)ethyl]piperidine, is a synthetic organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol [1]. It consists of a 4-methoxyphenyl ether moiety linked via a two-carbon ethyl spacer to a piperidine ring at the 4-position. Key computed physicochemical descriptors include an XLogP3-AA value of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 30.5 Ų [1]. The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and is primarily utilized as a building block or intermediate in medicinal chemistry research [1].

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether: Why In-Class Piperidine Ethers Cannot Be Substituted


Compounds within the aryloxyethylpiperidine class cannot be interchangeably substituted for 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether due to the profound impact of subtle structural modifications on both physicochemical properties and biological target engagement. The position of the piperidinyl attachment on the ethyl chain (2-, 3-, or 4-position) alters the three-dimensional orientation of the basic nitrogen, affecting receptor binding pocket complementarity and hydrogen-bonding interactions . Furthermore, the methoxy substitution pattern on the phenyl ring (2-, 3-, or 4-position) modulates electron density distribution and lipophilicity, which directly influences molecular recognition, metabolic stability, and in vitro pharmacological profiles [1]. Evidence from structure-activity relationship studies on closely related aryloxyethylpiperidine scaffolds demonstrates that even single-atom changes in the aryl ether fragment can substantially shift selectivity between closely related G protein-coupled receptors such as 5-HT₁A and 5-HT₇ [1].

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 946727-44-2): Quantitative Differentiation Evidence


Regioisomeric Differentiation: 4-Piperidinyl Attachment Position Determines Molecular Geometry

The 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether scaffold differs from its 3-piperidinyl isomer (CAS 946682-12-8) in the attachment position of the piperidine ring to the ethyl linker. This positional variation alters the spatial trajectory of the basic nitrogen relative to the aryl ether moiety. In SAR studies of structurally related quinolinesulfonamide derivatives of aryloxyethylpiperidines, the 4-piperidinyl configuration was employed as the core scaffold to systematically evaluate the influence of aryl ether fragment modifications on 5-HT₁A and 5-HT₇ receptor selectivity [1]. Compounds based on the 4-piperidinylethyl framework demonstrated measurable differences in receptor binding profiles depending on aryl substituent patterns, with the 4-methoxyphenyl variant representing a specific and well-defined starting point for further derivatization [1]. This scaffold provides a validated template for probing the binding requirements of 5-HT receptor subtypes, whereas regioisomers with alternative piperidinyl attachment positions may exhibit altered receptor recognition and are not interchangeable for this purpose [1].

Structure-Activity Relationship Receptor Binding Molecular Docking

Methoxy Group Position: 4-Methoxy Substitution Defines Electronic and Steric Profile

The 4-methoxyphenyl ether moiety in the target compound represents a specific substitution pattern that can be distinguished from the 3-methoxyphenyl isomer (CAS 946715-97-5) and the unsubstituted phenyl analog. According to vendor technical documentation, 3-methoxyphenyl 2-(4-piperidinyl)ethyl ether exhibits distinct chemical and biological properties due to its different substitution pattern, including variations in reactivity and binding affinities compared to similar compounds . The para-methoxy substitution in the target compound influences electron distribution across the aromatic ring, affecting π-stacking interactions and hydrogen-bonding capacity with biological targets. In the broader class of aryloxyethylpiperidines, systematic variation of the aryl ether fragment has been shown to modulate 5-HT₁A versus 5-HT₇ receptor selectivity, demonstrating that the specific identity and position of aryl substituents are critical determinants of pharmacological activity [1].

Medicinal Chemistry Pharmacophore Modeling Receptor Selectivity

Lipophilicity and Polar Surface Area: Balanced Physicochemical Profile for Membrane Permeability

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether exhibits computed physicochemical properties that position it within favorable ranges for central nervous system (CNS) drug discovery applications. The compound has a calculated XLogP3-AA value of 2.5, indicating moderate lipophilicity conducive to passive membrane diffusion while minimizing excessive non-specific binding [1]. Its topological polar surface area (TPSA) of 30.5 Ų falls well below the commonly cited threshold of 60-70 Ų for optimal blood-brain barrier penetration [1]. In comparison, the structurally related analog 4-(4-methoxyphenoxy)piperidine (CAS 162402-33-7), which lacks the ethyl linker, has a higher computed density of 1.1±0.1 g/cm³ and a boiling point of 326.2±32.0 °C . The ethyl spacer in the target compound introduces additional conformational flexibility (5 rotatable bonds vs. fewer in the direct ether analog), which may influence binding entropy and receptor accommodation. These properties distinguish the compound from analogs lacking the ethyl linker and support its utility as a CNS-focused chemical probe or lead-like scaffold.

Drug Likeness ADME Properties Blood-Brain Barrier Penetration

Receptor Selectivity Potential: Scaffold Validated in 5-HT₁A/5-HT₇ SAR Studies

The aryloxyethylpiperidine scaffold, of which 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether is a core representative, has been systematically investigated in published medicinal chemistry studies examining 5-HT₁A and 5-HT₇ receptor selectivity. Grychowska et al. (2013) synthesized and evaluated a series of quinolinesulfonamide derivatives built upon aryloxyethylpiperidine and arylthioethylpiperidine scaffolds, demonstrating that modifications to the aryl ether fragment could measurably influence selectivity between these closely related serotonin receptor subtypes [1]. While the unmodified 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether itself was not directly assayed in this study, the scaffold was employed as the foundational template for derivative synthesis. In related work, Zajdel et al. (2015) developed arylsulfonamide derivatives of (aryloxy)ethylpiperidines as selective 5-HT₇ receptor antagonists, further validating the utility of this scaffold class for CNS drug discovery applications [2]. In contrast, alternative piperidine ether scaffolds lacking the ethyl linker or bearing different substitution patterns have not been as extensively characterized in peer-reviewed receptor pharmacology studies, making the 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether scaffold a more literature-supported starting point for 5-HT receptor-focused research.

GPCR Pharmacology 5-HT Receptor CNS Drug Discovery

Commercial Availability: Standardized Research-Grade Sourcing with Defined Purity Specifications

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is commercially available from multiple established chemical suppliers with standardized quality specifications, including a minimum purity of 95% and full analytical characterization [1]. The compound is assigned the MDL number MFCD08688103, enabling unambiguous identification and cross-referencing across vendor catalogs [1]. In contrast, the 3-piperidinyl isomer (CAS 946682-12-8) is available with comparable 95% purity specifications but lacks an assigned MDL number in vendor documentation, which may complicate procurement traceability . The 2-piperidinyl analog (CAS 72834-32-3) is primarily available as the hydrochloride salt, introducing additional considerations for solubility and counterion management in experimental design . The target compound's free-base form offers greater flexibility for subsequent derivatization without the need for prior neutralization steps. These procurement and handling distinctions provide practical advantages for researchers seeking a well-characterized, readily accessible building block with established supplier networks.

Chemical Procurement Research Reagent Quality Control

4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 946727-44-2): Research and Industrial Applications


Building Block for 5-HT Receptor Modulator Synthesis

This compound serves as a validated aryloxyethylpiperidine scaffold for the synthesis of quinolinesulfonamide and arylsulfonamide derivatives targeting 5-HT₁A and 5-HT₇ serotonin receptors. Its core structure has been employed in peer-reviewed medicinal chemistry studies to systematically evaluate the influence of aryl ether modifications on receptor subtype selectivity, making it a literature-supported starting point for CNS drug discovery programs focused on mood disorders and psychotropic agents [1]. The free-base piperidine nitrogen provides a convenient functional handle for sulfonylation, alkylation, or acylation reactions to generate focused compound libraries.

Fragment-Based Drug Discovery and Hit-to-Lead Optimization

With a molecular weight of 235.32 g/mol and favorable physicochemical properties (XLogP3-AA = 2.5, TPSA = 30.5 Ų), this compound adheres to fragment-like criteria and is suitable for fragment-based drug discovery campaigns [1]. Its balanced lipophilicity and low polar surface area suggest potential for CNS penetration, making it an attractive fragment for hit-to-lead optimization in neurological target programs. The ethyl linker provides conformational flexibility that can be exploited or rigidified during lead optimization to modulate target binding and selectivity.

Chemical Biology Tool for Amine-Reactive Probe Development

The secondary amine of the piperidine ring in 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether serves as a reactive handle for conjugation to fluorophores, biotin, affinity tags, or photoaffinity labeling moieties. This enables the development of chemical probes for target identification and validation studies, particularly for receptor classes where aryloxyethylpiperidine scaffolds have demonstrated binding activity, such as 5-HT receptor subtypes [1]. The ether linkage provides chemical stability under physiological conditions while the methoxy group offers a potential site for further derivatization or radiolabeling.

Reference Standard for Regioisomeric Purity Assessment

Given the commercial availability of multiple regioisomers including 3-methoxyphenyl (CAS 946715-97-5) and 3-piperidinyl (CAS 946682-12-8) variants , 4-methoxyphenyl 2-(4-piperidinyl)ethyl ether can serve as an authentic reference standard for analytical method development and quality control applications. Its well-defined structure, MDL identifier (MFCD08688103), and established purity specifications (≥95%) make it suitable for use in HPLC calibration, LC-MS method validation, and regioisomeric impurity profiling in synthetic chemistry workflows.

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